Dehydro-16-epiaffinisine

Description

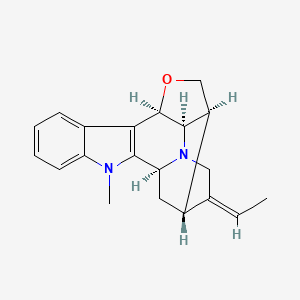

Structure

3D Structure

Properties

Molecular Formula |

C20H22N2O |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(2S,4R,5Z,8R,9S,12R)-5-ethylidene-20-methyl-11-oxa-7,20-diazahexacyclo[11.7.0.02,7.04,9.08,12.014,19]icosa-1(13),14,16,18-tetraene |

InChI |

InChI=1S/C20H22N2O/c1-3-11-9-22-16-8-13(11)14-10-23-20(18(14)22)17-12-6-4-5-7-15(12)21(2)19(16)17/h3-7,13-14,16,18,20H,8-10H2,1-2H3/b11-3+/t13-,14-,16-,18+,20+/m0/s1 |

InChI Key |

NDUXTABOXUQPOS-GFKWBJBSSA-N |

Isomeric SMILES |

C/C=C/1\CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2[C@@H](C5=C3N(C6=CC=CC=C65)C)OC4 |

Canonical SMILES |

CC=C1CN2C3CC1C4C2C(C5=C3N(C6=CC=CC=C65)C)OC4 |

Synonyms |

dehydro-16-epiaffinisine |

Origin of Product |

United States |

Biosynthetic Pathways of Dehydro 16 Epiaffinisine

Precursor Compounds and Initial Biosynthetic Steps within the Sarpagine (B1680780) Alkaloid Pathway

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids, including dehydro-16-epiaffinisine, begins with the convergence of two primary metabolic pathways: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway. The shikimate pathway provides the amino acid L-tryptophan, which forms the indole core of the alkaloid. nih.govnih.gov Concurrently, the MEP pathway generates the monoterpenoid secologanin. nih.govnih.gov

The foundational step in MIA biosynthesis is the condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan by tryptophan decarboxylase) and secologanin. nih.govnih.gov This crucial reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), leading to the formation of strictosidine, the universal precursor for thousands of MIAs. nih.govnih.gov Subsequently, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield an unstable aglycone, which serves as a branching point for various alkaloid classes. nih.gov

Enzymatic Transformations in Dehydro-16-epiaffinisine Biosynthesis

The formation of the characteristic sarpagan skeleton is a pivotal stage in the biosynthesis of dehydro-16-epiaffinisine. Following the formation of the strictosidine aglycone, a series of rearrangements and enzymatic reactions lead to the intermediate geissoschizine. qmul.ac.uk A key enzymatic step is the conversion of a strictosidine-derived intermediate into the sarpagan-type structure by the action of a cytochrome P450-dependent enzyme known as sarpagan bridge enzyme (SBE). nih.govnih.gov This enzyme facilitates the formation of the C-5/C-16 bond, a defining feature of sarpagine alkaloids. nih.gov

The direct enzymatic pathway to dehydro-16-epiaffinisine from its immediate sarpagine precursors has not been fully elucidated. However, chemical synthesis provides clues to the likely biological transformations. The total synthesis of dehydro-16-epiaffinisine has been achieved through the oxidation of (E)16-epiaffinisine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a dehydrogenating agent. acs.org This suggests that a dehydrogenase enzyme is likely responsible for the formation of the double bond that characterizes the "dehydro" feature of the molecule in its natural biosynthesis. While a specific "dehydro-16-epiaffinisine synthase" has not been identified, the existence of enzymes like vellosimine (B128456) dehydrogenase, which acts on the sarpagine skeleton, supports the hypothesis of a similar enzymatic dehydrogenation step. wikipedia.org

The "16-epi" stereochemistry is another critical aspect. The stereochemical outcome at the C-16 position in sarpagine alkaloids is determined by the interplay of SBE and downstream modifying enzymes. biorxiv.org This indicates that specific enzymes control the epimerization at this center, leading to the particular spatial arrangement found in dehydro-16-epiaffinisine.

Key Intermediates and Branching Points in the Biosynthetic Route (e.g., Polyneuridine (B1254981), Vellosimine)

The sarpagine alkaloid pathway is characterized by several key intermediates that serve as branching points, leading to a diverse array of final products. After the initial formation of the sarpagan ring system, polyneuridine aldehyde emerges as a central intermediate. biorxiv.orgbiorxiv.org This compound can be further metabolized into various sarpagine alkaloids.

Vellosimine is another significant intermediate in this pathway. biorxiv.org It can be formed from 10-deoxysarpagine through the action of vellosimine dehydrogenase. wikipedia.org The presence and modification of these intermediates are crucial for the structural diversification within the sarpagine alkaloid family. The biosynthetic route to dehydro-16-epiaffinisine likely proceeds through a series of such intermediates, with each step catalyzed by a specific enzyme that contributes to the final structure.

Genetic and Molecular Regulation of Dehydro-16-epiaffinisine Biosynthesis (Hypothetical or inferred from related MIAs)

The genetic and molecular regulation of dehydro-16-epiaffinisine biosynthesis is not specifically characterized but can be inferred from the well-studied regulation of the broader MIA pathway, particularly in model organisms like Catharanthus roseus. The biosynthesis of MIAs is a complex network that is tightly controlled by developmental and environmental cues. nih.gov

The expression of MIA biosynthetic genes is known to be regulated by a cascade of transcription factors (TFs), including members of the AP2/ERF, bHLH, and WRKY families. nih.gov These TFs respond to various signals, such as the plant hormone jasmonate, which is a known elicitor of MIA production. It is highly probable that the genes encoding the enzymes in the dehydro-16-epiaffinisine pathway are part of a regulon controlled by a similar set of transcription factors. This coordinated gene expression ensures the efficient production of the alkaloid when needed, for example, in response to herbivory or pathogen attack. The structural diversity of sarpagine alkaloids is likely controlled by the differential expression of genes encoding the modifying enzymes that act on the basic sarpagan skeleton. nih.gov

Comparative Biosynthesis across Producing Organisms (if applicable)

Dehydro-16-epiaffinisine, along with related sarpagine alkaloids like (E)16-epiaffinisine, has been isolated from plants of the Apocynaceae family, such as Ervatamia hirta (a species often considered a synonym of various Tabernaemontana species). acs.org The sarpagine and related macroline (B1247295) and ajmaline (B190527) alkaloids are widely distributed across 25 plant genera, with a significant presence in the Apocynaceae family. nih.gov

The co-occurrence of various sarpagine alkaloids within the same plant or related species suggests a shared core biosynthetic pathway followed by diversification through the action of species-specific or tissue-specific modifying enzymes. nih.govmdpi.com For instance, the presence of different dehydrogenases, hydroxylases, or epimerases in different plant species could lead to the production of a unique profile of sarpagine alkaloids, including dehydro-16-epiaffinisine. The study of the enzymatic repertoire in different Tabernaemontana species could, therefore, shed light on the specific enzymes responsible for the final tailoring steps in the biosynthesis of this particular compound.

Chemical Synthesis Strategies for Dehydro 16 Epiaffinisine and Analogues

Retrosynthetic Analysis of Dehydro-16-epiaffinisine

A common retrosynthetic strategy for dehydro-16-epiaffinisine (4) disconnects the molecule at key positions, simplifying it to more readily available starting materials. acs.orgwisconsin.edu A primary disconnection is the ether linkage, leading back to an alcohol precursor such as (E)-16-epiaffinisine (1). acs.orgresearchgate.net This precursor can be further simplified by disconnecting the ethylidene side chain and the bonds forming the cage-like structure. This often leads back to a tetracyclic ketone intermediate. acs.org This ketone itself can be traced back to D-(+)-tryptophan methyl ester (7), a chiral pool starting material, highlighting an enantiospecific approach to the synthesis. acs.org

Total Synthesis Approaches to Dehydro-16-epiaffinisine

The total synthesis of dehydro-16-epiaffinisine has been successfully accomplished, often alongside the synthesis of related sarpagine (B1680780) alkaloids like (E)-16-epiaffinisine and (E)-16-epinormacusine B. acs.orgdntb.gov.uaacs.org One notable approach commences from D-(+)-tryptophan methyl ester (7), which is converted into a key tetracyclic ketone intermediate over several steps. acs.org This demonstrates the utility of the chiral pool in establishing the stereochemistry of the final natural product.

Stereoselective and Enantioselective Methodologies

The construction of the specific stereochemistry of dehydro-16-epiaffinisine relies on several key stereoselective reactions.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a fundamental transformation in the synthesis of indole (B1671886) alkaloids, including the sarpagine family. researchgate.netmdpi.comresearchgate.net This reaction, involving the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, is crucial for forming the β-carboline core of the molecule. mdpi.comresearchgate.net The stereochemical outcome of this reaction can be influenced by the choice of reactants, catalysts, and reaction conditions, allowing for the synthesis of specific enantiomers. mdpi.com

Hydroboration/Oxidation: The chemospecific and regiospecific hydroboration/oxidation of an exocyclic methylene (B1212753) group at the C(16)-C(17) position is a critical step in establishing the required alcohol functionality for subsequent cyclization. researchgate.netacs.org This reaction proceeds with high selectivity, ensuring the correct stereochemistry at C(16).

Key Bond-Forming Reactions and Protecting Group Strategies

The synthesis of the complex, bridged structure of dehydro-16-epiaffinisine involves several crucial bond-forming reactions.

Oxidative Cyclization: The final ether bridge in dehydro-16-epiaffinisine is formed through an oxidative cyclization of the corresponding alcohol precursor, (E)-16-epinormacusine B (2). acs.orgresearchgate.net This is typically achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent like tetrahydrofuran (B95107) (THF), which facilitates the formation of the cyclic ether with complete control from the top face of the molecule. acs.orgresearchgate.netacs.org

Protecting Groups: Throughout the synthesis, the use of protecting groups is essential to mask reactive functional groups and direct the reactivity of the intermediates. For instance, the nitrogen atoms of the indole ring and the secondary amine are often protected during various stages of the synthesis.

Divergent Synthetic Routes from Common Intermediates

A powerful aspect of the synthetic strategies towards dehydro-16-epiaffinisine is the use of common intermediates to access a range of related alkaloids. scite.aiacs.org The tetracyclic ketone intermediate, derived from D-(+)-tryptophan, serves as a versatile branching point. acs.org From this intermediate, synthetic routes can diverge to produce not only dehydro-16-epiaffinisine but also other sarpagine alkaloids like (E)-16-epiaffinisine and (E)-16-epinormacusine B. acs.org This approach is highly efficient, as it allows for the synthesis of multiple complex natural products from a single, advanced intermediate. For example, the synthesis of dehydro-16-epinormacusine B (5) was also completed from a common precursor, providing a model for accessing other related alkaloids. acs.org

Semisynthesis of Dehydro-16-epiaffinisine from Related Natural Products

While total synthesis provides a de novo route to dehydro-16-epiaffinisine, semisynthesis from a more abundant, structurally related natural product can be a more efficient alternative. scite.ai The conversion of (E)-16-epinormacusine B (2) to dehydro-16-epinormacusine B (5) via DDQ-mediated oxidative cyclization serves as a model for this type of transformation. acs.org This suggests that if a related natural product with the core sarpagine skeleton is available, it could potentially be converted to dehydro-16-epiaffinisine through a similar late-stage oxidation.

Development of Novel Methodologies for Dehydro-16-epiaffinisine Scaffold Construction

The pursuit of more efficient and elegant syntheses of dehydro-16-epiaffinisine and other sarpagine alkaloids continues to drive the development of new synthetic methodologies. scispace.com Research in this area focuses on creating the complex, fused-ring system of the sarpagine core with greater step economy and stereocontrol. One such development is the use of a DDQ-mediated oxidative cycloetherification process to form 2-(3'-indolyl)tetrahydrofurans, a key structural motif. researchgate.net Performing this reaction under biphasic conditions has been shown to prevent the reductive cleavage of the product by the spent oxidant. researchgate.net These ongoing efforts in methodology development are crucial for advancing the field of natural product synthesis.

Derivatization and Chemical Modifications of Dehydro 16 Epiaffinisine

Site-Specific Functionalization of the Dehydro-16-epiaffinisine Core

The functionalization of the Dehydro-16-epiaffinisine scaffold is guided by the reactivity of its constituent moieties. Key transformations have been developed to modify specific positions, enabling the synthesis of diverse derivatives.

C(16)-C(17) Double Bond: A pivotal site for functionalization is the exocyclic double bond at C(16)-C(17) present in its synthetic precursors. A key step in the total synthesis of related alkaloids involves the chemospecific and regiospecific hydroboration/oxidation of this double bond. researchgate.netacs.org This reaction selectively introduces a hydroxymethyl group at the C(16) position, which is a precursor to the aldehyde and subsequently the ether linkage found in Dehydro-16-epiaffinisine.

C(16) Quaternary Center: In the synthesis of related indole (B1671886) alkaloids, the creation of a prochiral quaternary carbon center at C-16 has been achieved via a Tollens reaction on an aldehyde precursor, such as N-methylvellosimine. researchgate.net This strategy highlights the potential for introducing various substituents at this critical position.

Indole Nucleus: The indole ring system itself is a versatile handle for functionalization. The nitrogen atom (N1) and various positions on the aromatic ring can be targeted for modification, although specific examples on the Dehydro-16-epiaffinisine molecule itself are part of broader synthetic strategies for related alkaloids. researchgate.net

Cyclic Ether Formation: The defining ether bridge in Dehydro-16-epiaffinisine is formed from an alcohol precursor through an oxidation reaction, demonstrating a highly specific functionalization of the C-16 side chain and the indole ring. acs.orgacs.org

Synthetic Accessibility and Reactivity Profiles of Dehydro-16-epiaffinisine

The total synthesis of (+)-Dehydro-16-epiaffinisine has been accomplished, demonstrating its accessibility through a multi-step chemical sequence. acs.orgacs.org The reactivity of the molecule is dictated by its complex polycyclic structure and the presence of multiple functional groups.

An efficient and enantiospecific total synthesis begins with commercially available D-(+)-tryptophan methyl ester. researchgate.netacs.org This chiral starting material is elaborated through several key transformations:

Asymmetric Pictet-Spengler Reaction: This reaction is fundamental to constructing the tetracyclic core of the sarpagine (B1680780) alkaloid family from tryptophan derivatives. researchgate.netmdpi.com

Dieckmann Cyclization: This intramolecular condensation is often employed to form one of the rings in the complex core structure. researchgate.net

Palladium-Mediated Cross-Coupling: Stereocontrolled intramolecular cross-coupling reactions have been developed to forge key carbon-carbon bonds within the alkaloid framework. researchgate.netacs.org

DDQ-Mediated Oxidation: The final step to yield (+)-Dehydro-16-epiaffinisine involves the oxidation of its immediate alcohol precursor with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net This reaction proceeds in high yield to form the characteristic cyclic ether. acs.orgacs.org

| Synthetic Step | Reagents/Conditions | Purpose | Yield | Reference |

| Enantiospecific Synthesis | Multi-step from D-(+)-tryptophan methyl ester | Constructs the chiral core | 27% (for precursor (+)-vellosimine) | researchgate.netacs.org |

| Ether Bridge Formation | DDQ/THF | Cyclization to form final product | 98% | acs.orgacs.org |

Preparation of Dehydro-16-epiaffinisine Analogues and Hybrid Molecules

The synthetic strategies developed for Dehydro-16-epiaffinisine are also applicable to the creation of structurally related analogues. By modifying the starting materials or intermediate steps, chemists can access a variety of sarpagine-type alkaloids.

A notable analogue, (+)-dehydro-16-epinormacusine B, was synthesized using the same synthetic endgame. acs.orgacs.org This compound differs from Dehydro-16-epiaffinisine by the absence of the N1-methyl group on the indole ring. The synthesis of this analogue was achieved through a similar DDQ-mediated cyclization of the corresponding alcohol precursor, demonstrating the robustness of this method. acs.orgacs.org

Furthermore, research on the synthesis of ajmaline (B190527) and sarpagine-related alkaloids has utilized common intermediates, such as tetracyclic ketones. researchgate.netresearchgate.net These ketone templates can be subjected to various functionalization reactions, including palladium-mediated couplings and hydroboration, to generate a diverse library of complex alkaloids. researchgate.net This general approach allows for the systematic modification of the alkaloid core to produce numerous analogues. wilddata.cn

Regioselective and Stereoselective Derivatization Strategies

Control over regioselectivity and stereoselectivity is paramount in the synthesis and derivatization of complex natural products like Dehydro-16-epiaffinisine.

Regioselectivity: A prime example of regioselectivity is observed in the hydroboration/oxidation of the C(16)-C(17) double bond in a synthetic intermediate. researchgate.netacs.org This reaction specifically targets the exocyclic alkene over other potentially reactive sites in the molecule, leading to the formation of the desired C(16)-hydroxymethyl derivative. researchgate.net

Stereoselectivity: The synthesis showcases a high degree of stereocontrol.

The use of an oxy-anion Cope rearrangement has been employed in the synthesis of related alkaloids to generate key asymmetric centers at C(15), C(16), and C(20) in a highly stereocontrolled fashion. researchgate.netacs.org

The final cyclization to form the ether bridge of Dehydro-16-epiaffinisine is a notable example of stereoselective derivatization. The reaction of the alcohol precursor with DDQ in THF results in the formation of the ether with complete control, forming from the top face of the molecule. acs.orgacs.org This transformation proceeds with a reported yield of 98%, highlighting its efficiency and stereospecificity. acs.org

Post-Synthetic Modifications and Late-Stage Functionalization

Post-synthetic, or late-stage, functionalization refers to the chemical modification of a complex molecule after its core scaffold has been assembled. This approach is highly valuable for efficiently generating derivatives without repeating a lengthy total synthesis.

The conversion of the alcohol precursor to (+)-Dehydro-16-epiaffinisine is a classic example of late-stage functionalization. researchgate.net The core polycyclic structure of the alkaloid is assembled first, followed by the crucial DDQ-mediated α-aryl oxidation. researchgate.net This step transforms the C(16)-hydroxymethyl group into the defining cyclic ether linkage, representing the final key modification to achieve the natural product's structure. researchgate.netacs.orgacs.org This strategy of introducing key functional groups at the end of a synthetic sequence is a powerful tool in modern organic synthesis, allowing for the rapid generation of analogues for biological testing. nih.govmdpi.comnih.gov

Mechanisms of Biological Action of Dehydro 16 Epiaffinisine at the Molecular and Cellular Levels

Target Identification and Engagement of Dehydro-16-epiaffinisine

The specific molecular targets of Dehydro-16-epiaffinisine have not been definitively identified in the currently available scientific literature. However, based on the structural similarities to other indole (B1671886) alkaloids, potential targets could include a variety of receptors, enzymes, and ion channels. Target identification and validation would require experimental approaches such as affinity chromatography, expression cloning, and protein microarrays.

Receptor Binding and Ligand-Receptor Interactions (e.g., GABAA receptor antagonism of related compounds)

While direct binding studies on Dehydro-16-epiaffinisine are not available, related alkaloids have been shown to interact with various receptors. For instance, some complex indole alkaloids exhibit antagonistic activity at γ-aminobutyric acid type A (GABAA) receptors. drugbank.comnih.gov These receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system. nih.gov

Antagonism at GABAA receptors typically involves the competitive binding of the ligand to the same site as the endogenous agonist, GABA, or to an allosteric site, thereby preventing the opening of the chloride channel and reducing neuronal inhibition. nih.govnih.gov The precise nature of the interaction, including the specific subunits of the GABAA receptor involved and the binding affinity, would need to be determined experimentally for Dehydro-16-epiaffinisine.

Table 1: Potential Receptor Interactions of Indole Alkaloids

| Receptor Target | Type of Interaction | Potential Effect |

| GABAA Receptors | Antagonism | Decreased neuronal inhibition |

| Serotonin Receptors | Agonism/Antagonism | Modulation of mood, cognition |

| Dopamine Receptors | Agonism/Antagonism | Effects on motor control, reward |

This table is illustrative and based on the activities of related compounds. The specific interactions of Dehydro-16-epiaffinisine are yet to be determined.

Enzymatic Modulation and Inhibition Kinetics

The potential for Dehydro-16-epiaffinisine to modulate enzymatic activity is an area requiring investigation. Many alkaloids are known to be potent enzyme inhibitors. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, each characterized by distinct kinetic parameters (Km and Vmax). For example, isothiocyanates, another class of natural compounds, have been shown to inhibit deubiquitinating enzymes through the formation of adducts with active site cysteine residues. researchgate.net Determining the inhibition kinetics of Dehydro-16-epiaffinisine against a panel of enzymes would be a critical step in understanding its biological activity.

Intracellular Signaling Pathway Perturbations

Should Dehydro-16-epiaffinisine engage with cell surface receptors or inhibit key enzymes, it would likely lead to perturbations in intracellular signaling pathways. nih.gov These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately leading to changes in gene expression and cellular function. nih.gov

For example, if Dehydro-16-epiaffinisine were to antagonize a G-protein coupled receptor, it could alter the levels of second messengers such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), thereby affecting the activity of downstream protein kinases like Protein Kinase A (PKA) or Protein Kinase C (PKC). nih.gov The specific pathways affected by Dehydro-16-epiaffinisine remain to be elucidated.

Effects on Cellular Processes and Organelle Function

The downstream consequences of modulating signaling pathways can manifest as effects on various cellular processes. Depending on the targets and pathways involved, these could include alterations in cell proliferation, differentiation, apoptosis, and migration. For instance, dehydroepiandrosterone (B1670201) has been shown to influence the proliferation and differentiation of chromaffin progenitor cells. researchgate.net Furthermore, interactions with organelles such as mitochondria could impact cellular energy metabolism and the intrinsic apoptotic pathway.

Interactions with Macromolecules (e.g., DNA, RNA, Proteins)

Beyond specific receptor or enzyme binding, Dehydro-16-epiaffinisine could potentially interact with other macromolecules. Some alkaloids are known to intercalate into DNA, which can interfere with replication and transcription. Interactions with RNA could affect translation and other regulatory functions. Non-specific protein binding is also a possibility, which could lead to a range of cellular effects. The nature of these interactions, whether through hydrogen bonding, hydrophobic interactions, or covalent bonds, would require investigation using techniques such as spectroscopy and crystallography. researchgate.net

In Vitro and Pre Clinical Biological Activities of Dehydro 16 Epiaffinisine

Neuropharmacological Activities in Model Systems

Some research suggests that Dehydro-16-epiaffinisine may possess neuropharmacological properties, primarily related to the modulation of neurotransmitter systems.

The primary neuropharmacological activity hinted at in the literature for Dehydro-16-epiaffinisine involves the GABAergic system. There is an indication that the compound may act as a negative modulator of GABA-A receptor functions. wisconsin.edu GABA-A receptors are the main inhibitory neurotransmitter receptors in the central nervous system, and their modulation can lead to a range of effects on neuronal excitability. wikipedia.orgdrugbank.combiorxiv.org However, detailed studies quantifying the binding affinity, efficacy, and specific subunit selectivity of Dehydro-16-epiaffinisine at GABA-A receptors are not available. Information regarding its effects on other major neurotransmitter systems, such as the dopaminergic, serotonergic, or cholinergic systems, is also not documented in the reviewed literature.

The potential modulation of GABA-A receptors by Dehydro-16-epiaffinisine could imply an influence on neuronal viability, as the GABAergic system is linked to neuronal survival and function. wisconsin.edumdpi.com However, direct experimental evidence or specific studies investigating the effects of Dehydro-16-epiaffinisine on neuronal viability, such as neuroprotection or neurotoxicity, have not been found. wisconsin.edu

Antiproliferative and Cytotoxic Activities in Cell Lines

Information regarding the antiproliferative and cytotoxic effects of Dehydro-16-epiaffinisine is scarce. While related indole (B1671886) alkaloids have been investigated for such properties, specific data for this compound, including IC50 values against various cancer cell lines, are not available in the reviewed literature. scispace.comnih.govmdpi.comresearchgate.netulpgc.es

There is a lack of specific studies investigating the ability of Dehydro-16-epiaffinisine to induce apoptosis or cause cell cycle arrest in cancer cells. One document mentions that the compound induces apoptosis in neuroblastoma, but the specific mechanism was not detailed. wisconsin.edu General mechanisms of apoptosis involve the activation of caspases and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. wikipedia.orgnih.govnih.govmdpi.com Similarly, cell cycle arrest is a common mechanism for anticancer agents, often involving the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. mdpi.comfrontiersin.orgwaocp.orgnih.gov However, no research has been found that specifically links Dehydro-16-epiaffinisine to these processes.

There is no available scientific literature that reports on the modulation of autophagy by Dehydro-16-epiaffinisine. Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death, and can be modulated by various chemical compounds. nih.govnih.govnih.govbeilstein-journals.org

Anti-inflammatory and Immunomodulatory Effects

No studies have been identified that evaluate the anti-inflammatory or immunomodulatory properties of Dehydro-16-epiaffinisine. Therefore, its potential effects on inflammatory pathways, such as the production of cytokines or the activity of immune cells, remain unknown. nih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.comnih.govmdpi.comoatext.com

Structure Activity Relationship Sar Studies of Dehydro 16 Epiaffinisine and Its Analogues

Identification of Pharmacophoric Elements within Dehydro-16-epiaffinisine

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. nih.gov For dehydro-16-epiaffinisine, the key pharmacophoric elements are derived from its characteristic sarpagine (B1680780) structure. These features are critical for its interaction with biological targets. uwm.edu

The primary pharmacophoric features of dehydro-16-epiaffinisine are thought to include:

An Indole (B1671886) Nucleus: This aromatic system can participate in π-π stacking, hydrophobic, and hydrogen bonding interactions with a receptor. The indole N-H group can act as a hydrogen bond donor. researchgate.netnih.gov

A Basic Tertiary Amine (N4): This nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic residue in a target protein. eurjchem.com This feature is a common characteristic of many biologically active alkaloids.

A Rigid Polycyclic Cage: The complex, cage-like structure, featuring an indole-fused azabicyclo[3.3.1]nonane core, properly orients the other pharmacophoric elements in three-dimensional space, ensuring a specific conformation for receptor binding. nih.govnih.gov

An Ether Linkage: The oxygen atom within the cyclic ether ring can function as a hydrogen bond acceptor, contributing to the binding affinity. researchgate.netnih.gov

These elements collectively define the molecular fingerprint of dehydro-16-epiaffinisine, dictating its biological profile.

Impact of Structural Modifications on Biological Activity

The synthesis of various analogues of sarpagine alkaloids has provided valuable insights into how structural changes affect their biological activity. While extensive SAR studies specifically on dehydro-16-epiaffinisine are limited in publicly available literature, research on related sarpagine alkaloids allows for informed inferences. springernature.comuni-konstanz.de

Key structural modifications and their observed impacts include:

Stereochemistry at C16: The stereochemistry at the C16 position is a defining feature of sarpagine alkaloids, distinguishing between the 16-regular and 16-epi series. researchgate.net This stereocenter significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. Altering this configuration can lead to a dramatic change or loss of activity by affecting how the molecule fits into its biological target. researchgate.netnih.gov For instance, the stereochemistry at C16 is a key determinant in differentiating the sarpagine framework from the related ajmaline (B190527) alkaloids, which possess different biological profiles. researchgate.net

Substitution on the Indole Ring: Modifications to the indole nucleus, such as the introduction of methoxy (B1213986) groups, have been explored in related sarpagine alkaloids like vellosimine (B128456). researchgate.net These substitutions can alter the electronic properties and steric profile of the molecule, potentially influencing binding affinity and pharmacokinetic properties.

N-methylation: The presence or absence of a methyl group on the indole nitrogen (N1) or the basic nitrogen (N4) can affect the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby impacting its biological activity and cell permeability. researchgate.net

Modifications of the Side Chain: The (E)-ethylidene side chain is a characteristic feature of many sarpagine alkaloids. nih.gov Alterations to this side chain would likely have a significant impact on activity.

A study that synthesized a library of natural and non-natural sarpagine alkaloids was conducted to enable further research on their structure-activity relationships. uni-konstanz.de Another study tested the antiproliferation activity of various sarpagine derivatives, identifying a new analogue with optimized activity that acts through the ferroptosis pathway. springernature.com These studies underscore the potential for discovering novel biological activities through structural modification of the sarpagine scaffold.

| Compound | Core Structure | Key Modifications | Reported Biological Insight | Reference |

|---|---|---|---|---|

| Dehydro-16-epiaffinisine | Sarpagine | Cyclic ether, 16-epi configuration | Part of the sarpagine class known for diverse bioactivities. nih.gov | nih.govacs.org |

| (-)-(E)16-Epiaffinisine | Sarpagine | Lacks the C5-C16 ether bridge of dehydro-16-epiaffinisine. | Synthesized alongside dehydro-16-epiaffinisine. researchgate.netacs.org | researchgate.netacs.org |

| (+)-(E)16-Epinormacusine B | Sarpagine | Lacks the N1-methyl group compared to 16-epiaffinisine. | The stereochemistry at C16 is crucial for its classification. researchgate.net | researchgate.net |

| (+)-Vellosimine | Sarpagine | "Regular" C16 stereochemistry, aldehyde at C16. | Synthesized as part of a library for SAR studies. uni-konstanz.de | uni-konstanz.debottalab.it |

| 10-Methoxyvellosimine | Sarpagine | Methoxy group at the 10-position of the indole ring. | Modification of the aromatic ring to probe electronic effects. researchgate.net | researchgate.net |

Rational Design Principles for Dehydro-16-epiaffinisine Analogues

The rational design of new analogues based on the dehydro-16-epiaffinisine scaffold aims to optimize its pharmacological properties. bottalab.itacs.org General principles of medicinal chemistry can be applied to guide these efforts.

Structure-Based Design: If the three-dimensional structure of a biological target for dehydro-16-epiaffinisine is known, computational docking studies can be used to predict how analogues will bind. This allows for the design of new molecules with improved complementarity to the binding site.

Pharmacophore-Guided Design: Using the identified pharmacophoric elements as a template, new molecules can be designed that retain these key features while having different underlying scaffolds (scaffold hopping). This can lead to the discovery of novel chemical classes with similar biological activities but potentially improved properties, such as better selectivity or pharmacokinetics. nih.gov

Analogue Synthesis and SAR Expansion: The systematic synthesis of a library of analogues, as has been done for related sarpagine alkaloids, is a powerful approach. uni-konstanz.de By making targeted, incremental changes to the structure—such as modifying substituents on the indole ring, altering the stereochemistry, or modifying the cyclic ether—a detailed SAR map can be constructed. This map can then guide the design of compounds with enhanced activity or selectivity. springernature.com For instance, creating both the natural and unnatural enantiomers of a compound is a common strategy to probe the stereochemical requirements for activity. acs.org

Computational Approaches to Dehydro-16-epiaffinisine SAR (e.g., molecular modeling)

Computational chemistry provides powerful tools for investigating the SAR of complex molecules like dehydro-16-epiaffinisine, often in synergy with synthetic efforts. uwm.edu

Molecular Modeling: Building three-dimensional models of dehydro-16-epiaffinisine and its analogues allows for the visualization of their shapes and electronic properties. This can help in understanding why certain structural features are important for activity. Computational studies have been used to confirm the structure of related alkaloids by comparing predicted and experimental data. wisconsin.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. preprints.org For dehydro-16-epiaffinisine analogues, a QSAR model could be developed to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates.

Molecular Docking: If a target receptor is identified, molecular docking simulations can predict the binding mode and affinity of dehydro-16-epiaffinisine and its analogues. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding, guiding the design of new derivatives with improved affinity.

Pharmacophore Modeling: As discussed earlier, computational methods can be used to generate a 3D pharmacophore model from a set of active molecules. This model serves as a 3D query to search virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. uwm.edunih.gov

Advanced Analytical Methodologies for Dehydro 16 Epiaffinisine Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental in the isolation of Dehydro-16-epiaffinisine from synthetic reaction mixtures, which often contain structurally similar intermediates and byproducts. The choice of technique is dictated by the physicochemical properties of the alkaloid and the scale of the purification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of complex organic molecules like Dehydro-16-epiaffinisine. nih.gov It offers high resolution and is adaptable to various scales, from analytical to preparative. nih.gov In the context of sarpagine (B1680780) alkaloid synthesis, reversed-phase HPLC (RP-HPLC) is frequently employed. This technique separates compounds based on their hydrophobicity. nih.gov

The synthesis of Dehydro-16-epiaffinisine often involves multiple steps, resulting in a crude product that requires efficient purification. researchgate.net While specific HPLC parameters for Dehydro-16-epiaffinisine are not detailed in readily available literature, a typical protocol for a molecule of this nature would involve a C18 column and a gradient elution system. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724), with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | Octadecylsilane (C18)-bonded silica (B1680970) gel |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Gradient elution (e.g., increasing percentage of Mobile Phase B over time) |

| Detection | UV-Vis Detector (typically monitoring at 254 nm and 280 nm for the indole chromophore) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. jfda-online.com While Dehydro-16-epiaffinisine itself, being a relatively complex and non-volatile alkaloid, is not typically analyzed by GC-MS directly without derivatization, the technique could be applicable for analyzing more volatile precursors or potential side-products in the synthetic route. jfda-online.comwisconsin.edu For instance, simpler indole or piperidine (B6355638) fragments that might arise during synthesis or degradation could be amenable to GC-MS analysis. Derivatization techniques, which increase the volatility of polar compounds, can extend the applicability of GC-MS. jfda-online.com

In a study on the total synthesis of related indole alkaloids, a GC-MS system was listed among the instrumentation used for general characterization, suggesting its role in analyzing intermediates or starting materials. wisconsin.edu

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | ~230 °C |

| MS Transfer Line Temperature | ~280 °C |

| Column | Capillary column (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium |

Spectroscopic Characterization Beyond Basic Identification

Following purification, advanced spectroscopic methods are employed to confirm the intricate three-dimensional structure of Dehydro-16-epiaffinisine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure determination of organic molecules in solution. unimelb.edu.au For a complex alkaloid like Dehydro-16-epiaffinisine, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spin systems and establishing stereochemistry. researchgate.netdtu.dk

The structure of (+)-Dehydro-16-epiaffinisine was established using spectroscopic methods, with a heavy reliance on 2D NMR techniques. researchgate.net These experiments allow for the determination of through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace out the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule, especially around quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing crucial information about the relative stereochemistry and conformation of the molecule.

These advanced NMR methods were instrumental in confirming the sarpagine stereochemistry at key centers of the molecule. acs.org

While no specific metabolomic or proteomic studies focusing on Dehydro-16-epiaffinisine have been published, mass spectrometry (MS) is the core technology for such investigations. mdpi.com Should Dehydro-16-epiaffinisine be investigated for its biological activity, liquid chromatography-mass spectrometry (LC-MS) based metabolomics and proteomics would be the methods of choice to understand its effects at a molecular level. nih.govfrontiersin.org

Metabolomics: This approach would analyze changes in the profile of small-molecule metabolites in a biological system (e.g., cells or biofluids) after treatment with Dehydro-16-epiaffinisine. frontiersin.org This could reveal the metabolic pathways affected by the compound.

Proteomics: This involves the large-scale study of proteins. nih.gov Techniques like thermal proteome profiling or chemoproteomics could identify potential protein targets that interact directly with Dehydro-16-epiaffinisine. plos.org Shotgun proteomics could identify changes in protein expression levels following exposure to the compound, providing insights into its mechanism of action. nih.gov

These studies typically use high-resolution mass spectrometers capable of accurate mass measurements to identify and quantify thousands of metabolites or proteins simultaneously. frontiersin.orgnih.gov

Circular Dichroism (CD) spectroscopy is an essential technique for analyzing chiral molecules. jascoinc.com It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereocenters. jascoinc.combiorxiv.org

Hyphenated Techniques for Complex Mixture Analysis

The analysis of Dehydro-16-epiaffinisine, particularly within its natural source, the plant Alstonia macrophylla, requires powerful separation and detection methods due to the presence of numerous other related alkaloids. frontiersin.orgresearchgate.net Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. rjpharmacognosy.ir Among these, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands out as a primary tool for the analysis of sarpagine-type alkaloids. all-chemistry.comfrontiersin.org

UHPLC-MS/MS offers a synergistic combination of the high-resolution separation capabilities of UHPLC with the sensitive and selective detection of tandem mass spectrometry. frontiersin.org This is particularly advantageous for distinguishing between structurally similar alkaloids that often co-elute. oup.com The use of a C18 column with a gradient elution program involving acetonitrile and water, often with additives like formic acid to improve peak shape and ionization efficiency, is a common approach for the separation of indole alkaloids. frontiersin.orgchromatographyonline.com

In mass spectrometry, positive ion electrospray ionization (ESI) is typically employed for the analysis of nitrogen-containing compounds like Dehydro-16-epiaffinisine, as it readily forms protonated molecules [M+H]⁺. frontiersin.orgchromatographyonline.com The subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer generates specific product ions. The selection of multiple reaction monitoring (MRM) transitions, where a specific precursor ion and one or more of its characteristic product ions are monitored, provides a high degree of selectivity and sensitivity for quantification. chromatographyonline.com While specific fragmentation data for Dehydro-16-epiaffinisine is not extensively published, analysis of related sarpagine alkaloids indicates characteristic fragmentation patterns that can be used for its identification and quantification. frontiersin.orgbiorxiv.org

Table 1: Illustrative UHPLC-MS/MS Parameters for the Analysis of Sarpagine-Type Alkaloids

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 35 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | ~3.0 - 4.0 kV |

| Desolvation Temperature | 350 - 500 °C |

| MRM Transition | Precursor Ion [M+H]⁺ → Product Ion(s) |

This table presents typical parameters based on methods for related indole alkaloids and serves as a representative example. frontiersin.orgchromatographyonline.com

Quantitative Analysis in Biological Matrices (excluding human clinical samples)

The quantification of Dehydro-16-epiaffinisine in biological matrices, such as in animal model studies investigating its pharmacokinetic properties, relies heavily on the sensitivity and specificity of LC-MS/MS. nih.gov The development of a robust quantitative method requires careful optimization and validation to ensure accurate and reliable results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. rjpharmacognosy.iroup.com

For instance, in studies involving the administration of alkaloidal extracts from Alstonia species to rats, UHPLC-MS/MS has been successfully used to determine the concentrations of various alkaloids in plasma and urine. chromatographyonline.comnih.gov These methods often involve a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering components from the biological matrix. The use of an internal standard, a structurally similar compound added at a known concentration to all samples, is crucial for correcting variations in sample processing and instrument response.

While specific quantitative data for Dehydro-16-epiaffinisine in biological matrices is not widely available, the established methodologies for other indole and sarpagine alkaloids provide a strong framework. The achievable LOD and LOQ are typically in the low ng/mL to pg/mL range, allowing for the detection of trace amounts of the compound. oup.com

Table 2: Representative Validation Parameters for Quantitative Analysis of Indole Alkaloids in Biological Matrices by LC-MS/MS

| Parameter | Representative Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy/Recovery | 85 - 115% |

This table provides illustrative validation parameters based on published methods for similar alkaloids and is intended to be representative. rjpharmacognosy.iroup.com

Imaging Techniques for Subcellular Localization (e.g., fluorescence microscopy with labeled analogues)

Understanding the mechanism of action of a compound like Dehydro-16-epiaffinisine can be greatly enhanced by visualizing its distribution within a cell. Advanced imaging techniques are instrumental in determining the subcellular localization of molecules.

Imaging Mass Spectrometry (IMS) , such as Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI), allows for the label-free visualization of the spatial distribution of multiple alkaloids directly in tissue sections. This technique has been used to map the location of various terpenoid indole alkaloids in the stem and leaf tissues of medicinal plants, revealing their accumulation in specific cell types like idioblast and laticifer cells. mdpi.com While not yet reported for Dehydro-16-epiaffinisine, this approach holds significant potential for studying its distribution in plant tissues and potentially in animal tissues after administration.

Fluorescence Microscopy offers another powerful approach for subcellular localization, particularly when coupled with fluorescently labeled analogues of the compound of interest. nih.gov This technique involves synthesizing a derivative of Dehydro-16-epiaffinisine that is conjugated to a fluorescent dye. all-chemistry.com This labeled analogue can then be introduced to cells, and its localization can be observed using a confocal or super-resolution microscope. The choice of the fluorescent label is critical and should not significantly alter the biological activity or distribution of the parent compound. The indole moiety present in Dehydro-16-epiaffinisine could potentially serve as a point for the attachment of a fluorescent tag. mdpi.com Some indole alkaloids themselves exhibit intrinsic fluorescence, which can be exploited for imaging, although the quantum yield may be low. nih.gov Studies on other indole alkaloids have successfully used fluorescently labeled versions to investigate their mechanism of action, such as their effect on cellular structures. scientific.net This methodology could be adapted to synthesize a fluorescent probe of Dehydro-16-epiaffinisine to explore its subcellular targets and trafficking.

Dehydro 16 Epiaffinisine As a Research Tool and Chemical Probe

Utility of Dehydro-16-epiaffinisine in Investigating Biological Pathways

The structural complexity of Dehydro-16-epiaffinisine, a member of the sarpagine-related indole (B1671886) alkaloids, suggests its potential to interact with specific biological targets, thereby making it a valuable tool for investigating cellular and physiological pathways. Natural products with such intricate scaffolds often exhibit high affinity and selectivity for protein targets that may be challenging to address with conventional small-molecule libraries.

The total synthesis of (+)-Dehydro-16-epiaffinisine has been achieved, providing a crucial avenue for producing the compound in quantities sufficient for biological screening. uwm.eduresearchgate.net The availability of a synthetic route allows for the potential creation of analogs, which could be used to systematically probe structure-activity relationships and identify the key pharmacophores responsible for any observed biological effects. However, at present, there is a notable lack of published research detailing the use of Dehydro-16-epiaffinisine to investigate specific biological pathways. Future research could involve screening the compound against a panel of receptors, enzymes, and ion channels to identify its molecular targets and subsequently explore its effects on the associated signaling or metabolic pathways.

Application in Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a therapeutic effect. Small molecules with high specificity are invaluable tools in this process. While the specific biological targets of Dehydro-16-epiaffinisine are not yet known, its classification as an indole alkaloid suggests potential interactions with a range of neurological or other cellular targets.

Should future studies identify a specific and potent interaction between Dehydro-16-epiaffinisine and a particular protein, it could be employed to validate that protein as a drug target. For instance, if the compound is found to inhibit a particular kinase or receptor, it could be used in cellular and animal models to study the physiological consequences of inhibiting that target. The enantiospecific total synthesis of the molecule is particularly significant in this context, as it allows for the separate investigation of the biological activities of each enantiomer, a crucial aspect of rigorous target validation. uwm.edu

Development of Dehydro-16-epiaffinisine-Based Probes

Chemical probes are essential tools for studying the function of proteins in their native biological context. An ideal chemical probe is potent, selective, and possesses a mechanism of action that is well-understood. Given a validated biological target for Dehydro-16-epiaffinisine, its scaffold could serve as the foundation for the development of more sophisticated chemical probes.

The synthetic routes established for Dehydro-16-epiaffinisine could be adapted to incorporate various functional groups, such as biotin (B1667282) for affinity purification of target proteins or fluorescent tags for visualization in cellular imaging experiments. These modified versions of the natural product would be instrumental in identifying binding partners, elucidating mechanisms of action, and studying the spatial and temporal dynamics of the target protein within the cell. However, to date, there are no published reports on the development of chemical probes derived from the Dehydro-16-epiaffinisine scaffold.

Potential as a Lead Compound for Pre-clinical Research

Natural products have historically been a rich source of lead compounds for drug discovery. The unique and complex three-dimensional structure of Dehydro-16-epiaffinisine makes it an attractive starting point for medicinal chemistry campaigns. Its rigid framework may offer a degree of pre-organization for binding to a specific protein target, potentially leading to high-affinity interactions.

The existing synthetic strategies provide a platform for generating a library of analogs with modifications designed to improve potency, selectivity, and pharmacokinetic properties. While the term "lead compound" has been associated with Dehydro-16-epiaffinisine in the context of its synthesis, there is a lack of published preclinical research data to substantiate this potential. Future studies would need to focus on identifying a clear biological activity and then systematically optimizing the molecule to enhance its therapeutic potential.

Contributions to Understanding Natural Product Pharmacology

The synthesis and study of complex natural products like Dehydro-16-epiaffinisine contribute significantly to our broader understanding of natural product pharmacology. The development of novel synthetic strategies to access these molecules not only showcases the power of modern organic chemistry but also provides the necessary material for biological evaluation.

While the specific pharmacological profile of Dehydro-16-epiaffinisine is yet to be fully elucidated, its relationship to other sarpagine (B1680780) and ajmaline-type alkaloids suggests potential areas of investigation. These classes of compounds are known to possess a wide range of biological activities. The study of Dehydro-16-epiaffinisine, therefore, has the potential to reveal new structure-activity relationships and contribute to the collective knowledge of how complex natural products interact with biological systems.

Future Directions and Emerging Research Avenues for Dehydro 16 Epiaffinisine

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of sarpagine-type alkaloids, including Dehydro-16-epiaffinisine, is a field ripe for discovery. The structural diversity within this family originates from various oxidative transformations and the establishment of stereochemistry at the C-16 position during their biosynthesis. researchgate.net It is believed that a compound like macroline (B1247295) serves as a likely biosynthetic precursor for many sarpagine (B1680780) alkaloids. researchgate.netresearchgate.net The Pictet-Spengler reaction is a key strategic transformation in the biosynthetic pathways of these molecules. researchgate.netacs.orgmdpi.com

However, the specific enzymatic machinery responsible for the later-stage transformations leading to Dehydro-16-epiaffinisine has not been fully elucidated. Future research should focus on:

Identification of Key Enzymes: Isolating and characterizing the specific oxidases, cyclases, and transferases involved in the conversion of early precursors, such as (+)-vellosimine, into the final Dehydro-16-epiaffinisine structure. researchgate.net

Pathway Elucidation: Utilizing transcriptomics and proteomics of plant species known to produce related alkaloids to identify candidate genes and enzymes involved in the biosynthetic pathway.

Biocatalytic Synthesis: Engineering microorganisms with the identified biosynthetic genes to produce Dehydro-16-epiaffinisine or its precursors, offering a sustainable alternative to complex chemical synthesis.

Novel Synthetic Strategies and Methodological Innovations

The total synthesis of (+)-Dehydro-16-epiaffinisine has been successfully achieved, providing a critical foundation for further chemical exploration. researchgate.netacs.orgacs.org These syntheses have employed a range of sophisticated chemical reactions and strategies.

Key transformations in the reported syntheses include the asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and stereocontrolled intramolecular palladium-mediated cross-coupling reactions, starting from materials like D-(+)-tryptophan methyl ester. researchgate.netacs.org A pivotal step in several syntheses is the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated α-aryl oxidation or oxidative cycloetherification to form the characteristic ether linkage. researchgate.netacs.orgacs.org

Future innovations in this area could involve:

Developing New Reagents: Exploring alternative, milder, and more selective reagents for key transformations, such as the final oxidation/cyclization step. acs.org

Flow Chemistry: Adapting the synthetic sequence to continuous flow processes, which could facilitate safer handling of hazardous reagents and easier scalability.

Diversity-Oriented Synthesis: Using the established synthetic intermediates to create a library of Dehydro-16-epiaffinisine analogs with varied substitution patterns to support structure-activity relationship studies.

Table 1: Key Synthetic Reactions for Dehydro-16-epiaffinisine and Related Alkaloids

| Reaction Type | Description | Key Reagents/Conditions | Purpose in Synthesis | Citations |

| Asymmetric Pictet-Spengler Reaction | Condensation of a tryptamine (B22526) derivative with an aldehyde to form a tetrahydro-β-carboline skeleton with high stereocontrol. | D-(+)-Tryptophan derivatives | Establishes core heterocyclic structure and initial stereocenters. | researchgate.netacs.orgacs.org |

| DDQ-mediated Oxidation/Cyclization | An oxidative process to form the cyclic ether ring present in the final molecule from a corresponding alcohol precursor. | DDQ/THF | Forms the crucial ether linkage with high stereocontrol from the top face. | researchgate.netacs.orgacs.org |

| Palladium-Catalyzed Cross-Coupling | An intramolecular reaction to form a key carbon-carbon bond, creating the tetracyclic ketone intermediate. | Palladium catalysts | Constructs the polycyclic sarpagine skeleton. | researchgate.netacs.org |

| Hydroboration/Oxidation | A chemospecific and regiospecific reaction used to introduce a hydroxyl group at the C(16)-C(17) double bond. | Borane reagents followed by oxidation | Functionalizes the molecule in preparation for subsequent steps. | researchgate.netacs.orgacs.org |

| Oxy-anion Cope Rearrangement | A stereocontrolled rearrangement to establish key asymmetric centers at C(15), C(16), and C(20). | Kinetic control conditions | Sets the complex stereochemistry of the core structure. | researchgate.netacs.orgacs.org |

Discovery of New Molecular Targets and Mechanisms of Action

A significant gap in the current knowledge of Dehydro-16-epiaffinisine is the near-complete absence of data on its biological activity. The intricate polycyclic structure suggests potential interactions with various biological targets, but these remain undiscovered. Future research must prioritize:

Broad Biological Screening: Testing the compound against a wide array of assays, including those for anticancer, antimicrobial, antiviral, and neurological activities. The synthesis of related indole (B1671886) alkaloids has been pursued for the development of antimycobacterial agents, suggesting a potential starting point. uwm.edu

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to identify specific protein binding partners.

Mechanism of Action Studies: Once a biological activity is confirmed, detailed molecular and cellular studies will be necessary to elucidate the precise mechanism by which Dehydro-16-epiaffinisine exerts its effects. wisconsin.edu

Development of Advanced Analytical Techniques for Comprehensive Profiling

While standard analytical methods like 2D NMR have been crucial for structure elucidation during synthesis researchgate.net, the detection and quantification of Dehydro-16-epiaffinisine in complex biological matrices or crude natural extracts require more advanced techniques. Future efforts should include:

High-Sensitivity Mass Spectrometry: Developing highly sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods for trace-level detection and quantification.

Capillary Electrophoresis (CE): Optimizing CE methods, which have proven effective for separating complex mixtures of other indole alkaloids, for the specific analysis of Dehydro-16-epiaffinisine and its isomers. researchgate.net The combination of CE with electrospray ionization mass spectrometry could be particularly powerful. researchgate.net

Imaging Techniques: Exploring the use of mass spectrometry imaging to visualize the distribution of the alkaloid within plant tissues, which could provide insights into its biosynthesis and storage.

Expansion of Structure-Activity Relationship Understanding

With a viable synthetic route established, there is a substantial opportunity to perform detailed structure-activity relationship (SAR) studies. acs.orgwisconsin.edu By systematically modifying the Dehydro-16-epiaffinisine scaffold, researchers can probe which structural features are essential for any identified biological activity. This research should involve:

Analog Synthesis: Creating a library of derivatives by modifying various functional groups, such as the indole nitrogen, and altering substitution patterns on the aromatic ring. idexlab.comacademictree.org

Stereochemical Analysis: Synthesizing stereoisomers, particularly at the C-16 position, to determine the importance of stereochemistry for biological function, a common theme in sarpagine alkaloids. researchgate.net

Computational Modeling: Using the SAR data to build computational models that can predict the activity of new, unsynthesized analogs, thereby guiding future synthetic efforts.

Interdisciplinary Research Integrating Dehydro-16-epiaffinisine Studies

The full potential of Dehydro-16-epiaffinisine research can only be realized through collaboration across multiple scientific disciplines. Future progress will depend on integrating:

Synthetic Chemistry and Biology: Chemists can provide pure compounds and novel analogs for biologists to screen, while biologists can provide insights into molecular targets that can guide the design of new, more potent molecules. acs.org

Pharmacology and Medicinal Chemistry: Should a promising biological activity be found, pharmacologists and medicinal chemists will need to work together to understand its pharmacokinetic and pharmacodynamic properties and to optimize its drug-like characteristics.

Biochemistry and Natural Product Chemistry: Collaboration between these fields will be essential for elucidating the biosynthetic pathway and potentially harnessing it for biotechnological production.

Challenges and Opportunities in Dehydro-16-epiaffinisine Research

The path forward in Dehydro-16-epiaffinisine research is not without its hurdles, but these challenges are matched by significant opportunities.

Challenges:

Complex Synthesis: The multi-step total synthesis, while elegant, can be a barrier to producing the large quantities of material needed for extensive biological screening and SAR studies. researchgate.net

Lack of Biological Data: The current absence of known biological activity makes it difficult to secure funding and justify extensive further research.

Isolation from Natural Sources: If the natural abundance is very low, isolation can be impractical, making researchers entirely dependent on chemical synthesis.

Opportunities:

Novel Pharmacology: The unique and complex structure of Dehydro-16-epiaffinisine holds the promise of novel biological activities and mechanisms of action, potentially leading to new therapeutic agents.

Synthetic Innovation: The molecule serves as an excellent target for synthetic chemists to develop and showcase new synthetic methodologies and strategies. acs.org

Biosynthetic Discovery: Investigating its formation in nature could lead to the discovery of novel enzymes and pathways with broader applications in biocatalysis and synthetic biology.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Dehydro-16-epiaffinisine, and how are they applied?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., determining stereochemistry via coupling constants and NOESY correlations), mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration verification. Purity is validated using high-performance liquid chromatography (HPLC) and elemental analysis .

Q. What are the critical steps in the total synthesis of Dehydro-16-epiaffinisine?

- Methodological Answer : The enantiospecific synthesis involves regiospecific indole ring formation, stereocontrolled alkylation at C-16, and oxidation to introduce the Δ16,17 double bond. Key intermediates are resolved using chiral auxiliaries or asymmetric catalysis. For example, Yu et al. (2003) achieved a 12-step synthesis with a 22% overall yield via Pd-mediated cross-coupling and stereoselective reduction .

Q. How is the purity of Dehydro-16-epiaffinisine assessed, and what thresholds are considered acceptable?

- Methodological Answer : Purity is assessed via HPLC (≥95% purity for biological assays) and corroborated by thin-layer chromatography (TLC). Elemental analysis (C, H, N) should match theoretical values within ±0.4%. Impurity profiling via LC-MS is recommended to identify byproducts from incomplete oxidation or stereochemical impurities .

Advanced Research Questions

Q. How do stereochemical considerations impact the synthesis and bioactivity of Dehydro-16-epiaffinisine?

- Methodological Answer : The C-16 epimerization and Δ16,17 configuration critically influence receptor binding (e.g., GABAA antagonism). Asymmetric synthesis methods, such as Sharpless epoxidation or enzymatic resolution, ensure enantiomeric purity. Contradictions in bioactivity data (e.g., IC50 variability) may arise from undetected epimeric impurities, necessitating chiral HPLC validation .

Q. What are common sources of data contradictions in biological assays for Dehydro-16-epiaffinisine, and how can they be resolved?

- Methodological Answer : Discrepancies in IC50 values may stem from assay conditions (e.g., buffer pH affecting compound solubility) or cellular model variability (e.g., HEK293 vs. neuronal primary cultures). Mitigation strategies include standardizing assay protocols (e.g., ATP levels in kinase assays) and validating purity via orthogonal methods (e.g., NMR and LC-MS) .

Q. What strategies optimize yield in multi-step syntheses of Dehydro-16-epiaffinisine?

- Methodological Answer : Yield optimization relies on catalyst selection (e.g., Pd/C for hydrogenation vs. Crabtree’s catalyst for selective reductions), solvent polarity tuning (e.g., THF for Grignard reactions), and microwave-assisted reactions to accelerate slow steps (e.g., cyclization). Computational modeling (DFT) aids in predicting transition states to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.